6-Methyl-1H-indazole-5-carbonitrile
Overview
Description
6-Methyl-1H-indazole-5-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of a nitrile group at the 5-position and a methyl group at the 6-position of the indazole ring makes this compound unique and potentially useful in various scientific applications.
Mechanism of Action
Target of Action
6-Methyl-1H-indazole-5-carbonitrile is a derivative of indazole . Indazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indazole derivatives , it is likely that this compound affects multiple pathways
Result of Action
Given the broad range of biological activities associated with indazole derivatives , it is likely that this compound has diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Indazole derivatives are known to interact with multiple receptors, which can be helpful in developing new useful derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indazole derivatives have been shown to inhibit cell growth in certain cancer cell lines
Molecular Mechanism
Indazole derivatives have been shown to bind with high affinity to multiple receptors . This suggests that 6-Methyl-1H-indazole-5-carbonitrile may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1H-indazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-cyanobenzaldehyde with hydrazine derivatives under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and controlled reaction conditions to achieve efficient production. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are commonly employed in industrial settings to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1H-indazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indazole derivatives, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the indazole ring, leading to a wide range of derivatives.
Scientific Research Applications
6-Methyl-1H-indazole-5-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives with potential biological activities.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to bioactive molecules.
Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-5-carbonitrile: Lacks the methyl group at the 6-position, which may affect its biological activity and chemical reactivity.
6-Methyl-1H-indazole: Lacks the nitrile group at the 5-position, which can influence its solubility and interaction with molecular targets.
5-Cyanoindole: Contains a nitrile group at the 5-position but differs in the overall ring structure, leading to different chemical and biological properties.
Uniqueness
6-Methyl-1H-indazole-5-carbonitrile is unique due to the presence of both the methyl and nitrile groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
6-methyl-1H-indazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-2-9-8(5-11-12-9)3-7(6)4-10/h2-3,5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYPSKBAEHNFHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C#N)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594167 | |
Record name | 6-Methyl-1H-indazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259537-71-8 | |
Record name | 6-Methyl-1H-indazole-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=259537-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-1H-indazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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